3-Methylpent-1-en-3-amine hydrochloride
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Description
3-Methylpent-1-en-3-amine hydrochloride is a chemical compound with the IUPAC name 3-methylpent-1-en-3-amine hydrochloride . It has a molecular weight of 135.64 .
Molecular Structure Analysis
The InChI code for 3-Methylpent-1-en-3-amine hydrochloride is1S/C6H13N.ClH/c1-4-6(3,7)5-2;/h4H,1,5,7H2,2-3H3;1H
. This indicates the presence of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom in the molecule. Chemical Reactions Analysis
Amines like 3-Methylpent-1-en-3-amine hydrochloride can undergo several types of reactions. They can react with strong acids such as hydrochloric acid (HCl) to form ammonium salts . They can also react with nitrous acid, although this reaction is unstable . Primary amines can react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis
3-Methylpent-1-en-3-amine hydrochloride is a powder at room temperature .Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-methylpent-1-en-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-4-6(3,7)5-2;/h4H,1,5,7H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXRYKNYNUAJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpent-1-en-3-amine hydrochloride |
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